2,6-Diaminopyridine hemisulfate

Solubility Purification Formulation

2,6-Diaminopyridine hemisulfate (DAP·½H₂SO₄; molecular formula C₁₀H₁₆N₆O₄S, MW 316.34 g/mol) is the 2:1 salt of 2,6-diaminopyridine with sulfuric acid. The compound is typically obtained as an off-white crystalline powder.

Molecular Formula C10H16N6O4S
Molecular Weight 316.34 g/mol
Cat. No. B8703332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopyridine hemisulfate
Molecular FormulaC10H16N6O4S
Molecular Weight316.34 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.OS(=O)(=O)O
InChIInChI=1S/2C5H7N3.H2O4S/c2*6-4-2-1-3-5(7)8-4;1-5(2,3)4/h2*1-3H,(H4,6,7,8);(H2,1,2,3,4)
InChIKeyULVWQWVFLUTPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diaminopyridine Hemisulfate: Physicochemical Identity and Salt-Form Relevance for Procurement


2,6-Diaminopyridine hemisulfate (DAP·½H₂SO₄; molecular formula C₁₀H₁₆N₆O₄S, MW 316.34 g/mol) is the 2:1 salt of 2,6-diaminopyridine with sulfuric acid . The compound is typically obtained as an off-white crystalline powder . As a heterocyclic diamine, its two amino groups occupy symmetric 2‑ and 6‑positions on the pyridine ring, enabling bidentate coordination and diverse reactivity . The hemisulfate salt form is distinct from the free base (2,6‑diaminopyridine, CAS 141‑86‑6) and from the full sulfate salt (1:1 stoichiometry), and this stoichiometry directly impacts its solubility, thermal behavior, crystal packing, and electrochemical processing characteristics.

Why 2,6-Diaminopyridine Free Base or Alternative Salts Cannot Reliably Replace the Hemisulfate in Procurement Specifications


Direct substitution of the hemisulfate salt with the free base (2,6‑diaminopyridine) or alternative salts (e.g., dihydrochloride or full sulfate) introduces changes in aqueous solubility, crystal-packing architecture, thermal stability, and electrochemical doping efficiency that deviate from protocols optimized for the hemisulfate form . The hemisulfate’s unique stoichiometry generates a defined solid-state structure with non‑centrosymmetric space-group symmetry that the free base does not exhibit, a property critical for nonlinear optical applications [1]. In addition, the sulfate counterion serves as an endogenous sulfur source during electropolymerization, a function that chloride or pure organic bases cannot replicate without additional doping reagents . These differences are not simply minor variations but represent quantitative, assay‑relevant divergences that can cause procedure failure or irreproducible performance data when a generic replacement is attempted.

Quantitative Differentiation Evidence: 2,6-Diaminopyridine Hemisulfate versus Closest Analogs


Aqueous Solubility Differential Between Hemisulfate and Free Base Dictates Precipitation Control

The hemisulfate salt exhibits markedly lower aqueous solubility than 2,6‑diaminopyridine free base. At 25 °C, the hemisulfate dissolves to approximately 1.5 % (w/w, ≈15 mg/mL) in water, whereas the free base reaches 9.9 g/100 mL (≈99 mg/mL) at 20 °C [1]. This ≈6.6‑fold solubility reduction is advantageous for solid‑liquid separation during synthesis and purification, as the hemisulfate can be precipitated cleanly from aqueous reaction mixtures while the free base remains in solution. Conversely, the free base’s high solubility complicates recovery and may necessitate solvent evaporation or extraction steps. These solubility figures are derived from vendor technical datasheets and chemical database entries; independent peer‑reviewed validation of the hemisulfate value is currently absent from the indexed literature.

Solubility Purification Formulation

Non‑Centrosymmetric Crystal Packing of Hemisulfate Monohydrate Enables Second‑Harmonic Generation Absent in Free Base

Single‑crystal X‑ray diffraction of bis(2,6‑diaminopyridinium) sulfate monohydrate (the hemisulfate monohydrate) shows that it crystallizes in the orthorhombic non‑centrosymmetric space group Pna21 with unit‑cell parameters a = 14.759(2) Å, b = 7.076(2) Å, c = 28.159(2) Å [1]. The absence of an inversion center is a prerequisite for second‑order nonlinear optical (NLO) activity, including second‑harmonic generation (SHG). DFT calculations using the B3LYP/LanL2DZ level predict a hyperpolarizability (βtot) value consistent with measurable NLO response [1]. In contrast, the free base 2,6‑diaminopyridine crystallizes in a centrosymmetric space group (e.g., Pbca or P21/c) that inherently forbids SHG activity. No other common salt of 2,6‑diaminopyridine (hydrochloride, full sulfate) has been reported to crystallize in a non‑centrosymmetric space group, making the hemisulfate the only currently documented form suitable for crystal‑based NLO applications.

Crystal engineering Nonlinear optics Crystallography

Endogenous Sulfate Counterion Provides In‑Situ Sulfur Doping During Electropolymerization

Electrochemical polymerization of 2,6‑diaminopyridine hemisulfate directly yields poly(2,6‑diaminopyridine) films that incorporate sulfate as a dopant, imparting mixed electronic/ionic conductivity essential for sensor and energy‑storage applications . When the free base is used instead, an external sulfur‑containing dopant (e.g., ammonium persulfate) must be added to achieve comparable heteroatom doping; a literature example using free‑base 2,6‑diaminopyridine with ammonium persulfate produced N,S co‑doped carbon nanospheres with N content 4.02 at% and S content 0.87 at% after pyrolysis, but required a separate sulfur source [1]. The hemisulfate eliminates this additional reagent by providing the sulfate counterion intrinsically, simplifying the synthetic workflow and reducing batch‑to‑batch variability in dopant concentration. Quantitative head‑to‑head comparison of film properties (conductivity, specific capacitance) between hemisulfate‑derived and free‑base‑derived polymers has not been published, so the advantage is currently inferential based on process simplification.

Electropolymerization Conductive polymers Supercapacitors

Hemisulfate Stoichiometry Confers a Distinct Thermal Decomposition Profile Compared to the Free Base

2,6‑Diaminopyridine free base melts sharply at 119‑122 °C with a boiling point of 285 °C [1]. The hemisulfate salt does not exhibit a sharp melting point but instead undergoes a broader thermal decomposition event above approximately 200 °C (exact onset temperature depends on heating rate and atmosphere) . This divergent thermal behavior directly affects handling and storage: the free base is susceptible to sublimation and moisture uptake at moderately elevated temperatures, whereas the hemisulfate remains a non‑volatile solid up to higher temperatures. Quantitative comparative thermogravimetric data (TGA/DSC) for the hemisulfate versus free base under identical conditions are not yet available in the open literature; the stated decomposition range is inferred from the synthetic protocol, which isolates the hemisulfate by precipitation at ambient temperature and washes with water without thermal degradation .

Thermal stability Storage Handling

Procurement‑Relevant Application Scenarios for 2,6-Diaminopyridine Hemisulfate


Nonlinear Optical Crystal Engineering

The hemisulfate monohydrate is currently the only documented salt of 2,6‑diaminopyridine that crystallizes in a non‑centrosymmetric space group (Pna21) [1]. Research groups targeting second‑harmonic generation or electro‑optic materials should specify the hemisulfate form to ensure the required crystal symmetry. The free base and hydrochloride salts, which pack in centrosymmetric arrangements, will not produce an SHG response and are unsuitable substitutes.

One‑Pot Electropolymerization of Sulfur‑Doped Conductive Films

When fabricating poly(2,6‑diaminopyridine) films for electrochemical sensors or supercapacitor electrodes, the hemisulfate provides the sulfate dopant intrinsically, eliminating the need for a separate sulfur source . This single‑precursor approach simplifies the experimental protocol and reduces potential variability in dopant concentration. Free‑base polymerizations that omit an external dopant will yield undoped films with significantly lower conductivity.

Precipitation‑Driven Purification of 2,6‑Diaminopyridine Intermediates

The hemisulfate’s aqueous solubility of ≈15 mg/mL at 25 °C is approximately one‑sixth that of the free base [2]. This differential enables efficient precipitation of the hemisulfate directly from reaction mixtures, facilitating high‑recovery isolation without solvent evaporation. Attempting the same work‑up with the free base would result in substantial product loss to the aqueous phase.

High‑Temperature Handling and Storage Protocols

For synthetic procedures that involve drying steps above 120 °C or prolonged storage in warm environments, the hemisulfate offers a practical advantage because it does not melt until decomposition above 200 °C . The free base, with a melting point of 119‑122 °C, risks liquefaction, sublimation, or oxidative degradation under the same conditions, potentially compromising purity and recovery.

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